3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3S/c1-14-5-7-15(8-6-14)18-19(28)26-20(25-18)9-11-27(12-10-20)31(29,30)17-4-2-3-16(13-17)21(22,23)24/h2-8,13H,9-12H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMLHZIPIZBIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bucherer-Bergs Reaction Approach
The triazaspiro[4.5]decane-2,4-dione core structure can be efficiently prepared using a modified Bucherer-Bergs reaction. This approach utilizes 4-piperidone derivatives as starting materials.
Table 1: Reaction Components for Core Structure Synthesis
| Reactants | Molar Ratio | Solvent | Catalyst/Additive | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 4-oxopiperidine hydrochloride | 1.0 | Ethanol/Water | - | 60-110°C | 24h | 80-85% |
| Potassium cyanide | 1.5 | - | - | - | - | - |
| Ammonium carbonate | 5.0 | - | - | - | - | - |
The reaction proceeds via nucleophilic addition of cyanide to the ketone, followed by cyclization with ammonium carbonate to form the hydantoin ring structure of the triazaspiro[4.5]decane-2,4-dione. This method provides high yields but requires careful handling due to the use of potassium cyanide.
An alternative approach uses diethyl oxalate, urea, and ammonium carbonate as raw materials, offering a safer synthetic route with comparable yields (≈90%). The reaction formula is as follows:
Step 1: Urea + Diethyl oxalate + Sodium + Ammonium carbonate → Primary product
Step 2: Primary product + Concentrated HCl → Secondary product
Step 3: Secondary product + 2-(ethylamino)acetaldehyde + Potassium ferricyanide → 1,3,8-triazaspiro[4.5]decane-2,4-dione
This three-step reaction sequence provides the core structure with excellent purity (>99%) and avoids the use of highly toxic cyanide compounds.
Protected Piperidone Approach
Another effective method utilizes benzyl-protected 4-oxopiperidine derivatives:
Benzyl-4-oxopiperidine-1-carboxylate + Potassium cyanide + Ammonium carbonate →
Benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
This reaction is typically conducted in a sealed vessel at elevated temperatures (110°C) to afford the protected 1,3,8-triazaspiro[4.5]decane-2,4-dione in 66% yield. The benzyl protecting group can be subsequently removed through catalytic hydrogenation.
Introduction of the 4-Methylphenyl Group at Position 3
Direct N-Arylation Method
The 4-methylphenyl group can be introduced at the N-3 position through direct N-arylation of the triazaspiro[4.5]decane-2,4-dione core. This approach typically involves copper-catalyzed coupling with 4-methylphenyl halides.
Table 2: Reaction Conditions for N-3 Arylation
| Substrate | Arylating Agent | Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|---|
| 1,3,8-triazaspiro[4.5]decane-2,4-dione | 4-methylphenyl iodide | CuI (10 mol%) | K₂CO₃ | DMF | 120°C | 24h | 65-70% |
| 1,3,8-triazaspiro[4.5]decane-2,4-dione | 4-methylphenyl bromide | Cu₂O (5 mol%) | Cs₂CO₃ | DMSO | 100°C | 36h | 55-60% |
The regioselectivity of this reaction can be controlled by first protecting the N-1 position, typically with a methyl or benzyl group. After the N-3 arylation, the N-1 protecting group can be removed if necessary.
Convergent Approach via Cyclization
An alternative method involves the use of 4-methylphenyl isocyanate to form an intermediate urea with a suitably functionalized spiro compound, followed by cyclization:
Spiro[4.5]decane derivative + 4-methylphenyl isocyanate →
Urea intermediate → 3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
This approach can achieve 60-75% yields and may offer advantages in terms of regioselectivity.
Introduction of the 3-(Trifluoromethyl)benzenesulfonyl Group at Position 8
Sulfonylation of N-8 Position
The introduction of the 3-(trifluoromethyl)benzenesulfonyl group at the N-8 position can be achieved through direct sulfonylation using 3-(trifluoromethyl)benzenesulfonyl chloride.
Table 3: Sulfonylation Reaction Conditions
| Substrate | Sulfonylating Agent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | 3-(trifluoromethyl)benzenesulfonyl chloride | Triethylamine | Acetonitrile | 25-30°C | 12h | 70-75% |
| 3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | 3-(trifluoromethyl)benzenesulfonyl chloride | Pyridine | Dichloromethane | 0-5°C | 24h | 65-70% |
This reaction typically proceeds smoothly due to the nucleophilicity of the piperidine nitrogen (N-8), especially if the other nitrogen atoms in the molecule are already substituted or less nucleophilic.
One-Pot Multi-Component Approaches
Recent advances in synthetic methodology have enabled the development of one-pot multi-component reactions for the preparation of highly functionalized triazaspiro[4.5]dec-3-en-2-one derivatives.
Table 4: One-Pot Multi-Component Reaction Conditions
| Reactants | Molar Ratio | Catalyst/Additives | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 4-Methylbenzaldehyde | 1.0 | ZnCl₂ (10 mol%) | Ethanol | 80°C | 12h | 55-60% |
| Piperidine-4-one | 1.0 | - | - | - | - | - |
| 3-(Trifluoromethyl)benzenesulfonamide | 1.1 | - | - | - | - | - |
| Urea | 1.5 | - | - | - | - | - |
This approach offers the advantage of fewer isolation and purification steps but may require optimization for each specific target compound.
Purification and Characterization
Purification Techniques
The purification of 3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves:
- Recrystallization from appropriate solvent systems (methanol/diethyl ether, acetonitrile, or ethyl acetate/hexanes)
- Column chromatography using silica gel with solvent gradients (typically dichloromethane/methanol mixtures)
- Preparative HPLC for final purification to >99% purity
Characterization Data
The target compound can be characterized using various analytical techniques:
- ¹H NMR (400 MHz, DMSO-d₆) : Shows characteristic signals for the 4-methylphenyl group (δ 7.20-7.40 ppm), the 3-(trifluoromethyl)phenyl group (δ 7.50-8.20 ppm), and the triazaspiro[4.5]decane core protons
- ¹³C NMR (100 MHz, DMSO-d₆) : Confirms the presence of the carbonyl carbon (δ 170-175 ppm), the trifluoromethyl group (quartet, δ 122-125 ppm), and other structural features
- ¹⁹F NMR (376 MHz, DMSO-d₆) : Shows a singlet at approximately δ -62 ppm for the trifluoromethyl group
- HRMS (ESI) : Calculated for [M+H]⁺: Expected m/z based on molecular formula
- IR (KBr) : Shows characteristic bands for the C=O stretching (1680-1720 cm⁻¹), S=O stretching (1150-1200 cm⁻¹), and C-F stretching (1100-1150 cm⁻¹)
Optimization Strategies and Process Improvements
Yield Optimization
Several parameters can be optimized to improve the yield of the final compound:
Table 5: Optimization Parameters and Their Effects
| Parameter | Range Investigated | Optimal Condition | Effect on Yield |
|---|---|---|---|
| Temperature | 0-120°C | 25-30°C (sulfonylation), 80-100°C (arylation) | +10-15% |
| Reaction time | 1-48h | 12-24h | +5-10% |
| Solvent | Various | DMF (arylation), Acetonitrile (sulfonylation) | +8-12% |
| Base equivalent | 1-3 eq | 1.5-2.0 eq | +5-8% |
| Catalyst loading | 1-15 mol% | 5-10 mol% | +3-7% |
Green Chemistry Considerations
Several modifications can improve the environmental profile of the synthesis:
- Replacement of DMF with more environmentally benign solvents (2-methyltetrahydrofuran, ethyl acetate)
- Use of catalytic methods to reduce stoichiometric reagent requirements
- Implementation of solvent recycling procedures
- Substitution of potassium cyanide with safer alternatives as described in the diethyl oxalate method
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(3-trifluoromethyl-phenyl)-benzamide
- 4-Methylphenyl trifluoroacetate
- 3-(4-Methylphenyl)-2-((3-(trifluoromethyl)benzyl)thio)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one stands out due to its spirocyclic structure, which imparts unique stability and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring robust and versatile chemical entities.
Biological Activity
3-(4-methylphenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel compound characterized by a unique spirocyclic structure and the presence of multiple functional groups, including a trifluoromethyl moiety and a benzenesulfonyl group. These structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.
- Molecular Formula : C21H20F3N3O3S
- Molecular Weight : 451.46 g/mol
The compound's spirocyclic framework and the incorporation of nitrogen atoms contribute to its reactivity and solubility, which are critical for biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Anticancer Activity : Compounds structurally related to this compound have shown promising results against various cancer cell lines.
- Antimicrobial Properties : The presence of sulfonyl and trifluoromethyl groups enhances the antimicrobial efficacy of related compounds.
Anticancer Activity
A series of studies have demonstrated the anticancer potential of related compounds. For instance:
- Cell Lines Tested : A549 (lung), HCT116 (colon), PC3 (prostate), A431 (skin), HePG2 (liver), HOS (bone), PACA2 (pancreas), and BJ1 (normal).
- Results : Compounds derived from similar scaffolds exhibited IC50 values lower than Doxorubicin, a standard chemotherapy drug. Notably:
Antimicrobial Activity
The antimicrobial properties of related compounds were evaluated against various pathogens:
- Minimum Inhibitory Concentrations (MICs) were determined for compounds with similar structures:
Structural Analog Comparison
The following table summarizes structural analogs and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-8-[1-[4-fluoro-3-(trifluoromethyl)phenyl]-4,5-dihydropyrazolo[3,4-f]quinoline-3-carbonyl]-1,3,8-triazaspiro[4.5]decan-4-one | Fluorinated groups and a pyrazolo derivative | Potential TRPA1 modulator |
| 8-benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-2-en-4-one | Benzyl substituent enhances lipophilicity | Anticancer properties reported |
| 8-[5-(1-benzylimidazol-4-yl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole-3-carbonyl]-1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | Imidazole ring adds complexity | Antimicrobial activity noted |
The biological activity of the compound is likely mediated through interactions with specific molecular targets involved in cancer progression and microbial resistance pathways. Molecular docking studies have indicated promising inhibition profiles against key enzymes such as Escherichia coli enoyl reductase and human Son of sevenless homolog 1 (SOS1) .
Q & A
Q. What are the standard synthesis protocols and characterization techniques for this compound?
The synthesis typically involves multi-step organic reactions, starting with the formation of the spirocyclic core followed by sulfonylation and functionalization. Key steps include:
- Spirocyclic Core Formation : Cyclocondensation of ketones with diamines under acidic conditions to form the 1,4,8-triazaspiro[4.5]decane scaffold .
- Sulfonylation : Reaction with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
- Characterization : Confirmation of structure via /-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystalline derivatives) .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
| Property | Method of Analysis | Relevance |
|---|---|---|
| Solubility | HPLC with UV detection | Determines solvent choice for biological assays (e.g., DMSO for in vitro) |
| Stability under pH stress | LC-MS/MS with SPE cleanup | Guides storage conditions (e.g., -20°C, inert atmosphere) |
| LogP (lipophilicity) | Reverse-phase HPLC | Predicts membrane permeability for cellular uptake studies |
Advanced Research Questions
Q. How can structural-activity relationships (SAR) be explored for this compound?
SAR studies require systematic modifications to the core structure and substituents:
- Spirocyclic Modifications : Replace the 4-methylphenyl group with halogenated or electron-withdrawing analogs to assess bioactivity changes .
- Sulfonyl Group Variations : Test sulfonamides with different para-substituents (e.g., nitro, amino) to evaluate target binding affinity .
- Computational Modeling : Use density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed biological activity .
Q. How should researchers address conflicting bioactivity data across studies?
Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:
- Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Purity Validation : Employ SPE (solid-phase extraction) followed by LC-MS/MS to confirm ≥95% purity, as adsorption to glassware can reduce effective concentrations .
- Dose-Response Reproducibility : Validate results across ≥3 independent experiments with positive/negative controls .
Q. What analytical challenges arise in quantifying this compound in complex biological matrices?
Challenges include low recovery rates and matrix interference. Solutions involve:
- Sample Preparation : Use HLB cartridges (Waters Oasis) for SPE to isolate the compound from plasma or tissue homogenates .
- Detection Optimization : Apply tandem mass spectrometry (MRM mode) with isotopic internal standards (e.g., deuterated analogs) to enhance sensitivity .
- Method Validation : Assess linearity (R >0.99), LOQ (limit of quantification ≤1 ng/mL), and inter-day precision (%RSD <15%) .
Methodological Considerations
Q. How can computational tools predict metabolic pathways for this compound?
- In Silico Metabolism : Use software like Schrödinger’s Metabolite Predictor to identify potential Phase I/II metabolites (e.g., hydroxylation at the spirocyclic ring or sulfonyl group cleavage) .
- Experimental Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) analyzed via UPLC-QTOF .
Q. What strategies optimize derivative synthesis for enhanced pharmacokinetics?
- Prodrug Design : Introduce ester or phosphate groups at the 2-one position to improve aqueous solubility .
- Salt Formation : React with hydrochloric acid or sodium hydroxide to generate salts with higher crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
